molecular formula C7H13NO2 B13157768 6,9-Dioxa-2-azaspiro[4.5]decane

6,9-Dioxa-2-azaspiro[4.5]decane

Cat. No.: B13157768
M. Wt: 143.18 g/mol
InChI Key: KQDJCXPSLKEESD-UHFFFAOYSA-N
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Description

6,9-Dioxa-2-azaspiro[4.5]decane is a heterocyclic compound characterized by a spiro linkage, where two rings are connected through a single atom. This compound is notable for its unique structural properties, which make it a valuable scaffold in the synthesis of biologically active molecules and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-Dioxa-2-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The reaction conditions often require the use of a base such as sodium hydride and an aprotic solvent like dimethylformamide (DMF) to facilitate the formation of the spiro compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6,9-Dioxa-2-azaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines .

Scientific Research Applications

6,9-Dioxa-2-azaspiro[4.5]decane has a variety of applications in scientific research, including acting as a building block for synthesizing more complex molecules and serving as a probe in biological studies to understand molecular interactions and pathways. Its unique structure also makes it useful in developing advanced materials and catalysts.

Structural and Chemical Properties
this compound has the molecular formula C7H13NO2 and a molecular weight of 143.19 g/mol . The compound features a spirocyclic structure, characterized by two rings connected through a single atom, and incorporates both nitrogen and oxygen atoms . The presence of these heteroatoms allows for diverse chemical reactions and interactions with biological targets.

Key structural features :

  • Molecular Formula : C7H13NO2
  • SMILES : C1CNCC12COCCO2
  • InChI : InChI=1S/C7H13NO2/c1-2-8-5-7(1)6-9-3-4-10-7/h8H,1-6H2
  • InChIKey : KQDJCXPSLKEESD-UHFFFAOYSA-N

Synthesis and Reactions
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. A common approach involves the cyclization of diols and amines under acidic conditions, often using strong acids like sulfuric acid or hydrochloric acid to facilitate the formation of the spirocyclic structure. Purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

  • Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
  • Substitution : Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Applications in Biology and Chemistry

  • Antimicrobial Research : Indolyl azaspiroketal Mannich bases, which contain an azaspiroketal side chain, have demonstrated anti-mycobacterial activity . These compounds can disrupt phospholipid vesicles, permeabilize bacterial cells, and induce mycobacterial cell envelope stress .
  • Drug Discovery : The compound may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
  • Medicinal Chemistry : this compound derivatives have potential pharmacological applications, particularly as inhibitors for certain enzymes or as a scaffold for drug development.
  • Cancer Research : Psammaplysins, which possess a 1,6-dioxa-2-azaspiro[4.6]undecane backbone, have been reported to inhibit the growth of various cancer cell lines, including HCT-15, PC-3, ACHN, MDA-MB-231, NUGC-3, NCI-H23, and HeLa .

Mechanism of Action

The mechanism of action of 6,9-Dioxa-2-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique spiro structure allows it to fit into binding sites with high specificity, thereby modulating the activity of its targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,9-Dioxa-2-azaspiro[4.5]decane stands out due to its specific spiro linkage and the presence of both oxygen and nitrogen atoms in the ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .

Biological Activity

6,9-Dioxa-2-azaspiro[4.5]decane is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

Structural Overview

Chemical Properties:

  • Molecular Formula: C7H13NO2
  • Molecular Weight: 143.18 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: C1CNCC12COCCO2

The compound features a spiro linkage that connects two rings through a nitrogen atom, contributing to its unique interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The spiro structure allows the compound to fit into binding sites with high specificity, modulating the activity of various molecular targets. This can lead to effects such as:

  • Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation: It interacts with receptors such as sigma receptors, influencing neurotransmitter systems and potentially affecting mood and cognition.

Pharmacological Applications

Research indicates that this compound may have several pharmacological applications:

  • Antimycobacterial Activity:
    • A study highlighted its potential as a scaffold for developing antimycobacterial agents, showing significant potency against Mycobacterium bovis BCG with minimum inhibitory concentrations (MIC) below 5 μM .
  • Enzyme Inhibition:
    • The compound has been explored for its ability to inhibit enzymes critical for bacterial cell wall synthesis, which is essential for developing new antibiotics .
  • Neuropharmacology:
    • It has been investigated as a selective ligand for sigma receptors, which are implicated in various neurological disorders .

Case Studies and Research Findings

Several studies have evaluated the biological activity of derivatives and analogs of this compound:

StudyFindings
Investigated the synthesis and biological evaluation of azaspiro compounds, noting their potential as enzyme inhibitors and receptor modulators.
Reported on the antimycobacterial activity of azaspiroketal derivatives, emphasizing low spontaneous resistance mutation frequencies in potent analogs.
Evaluated new derivatives for their selectivity towards sigma receptors, highlighting the importance of structural modifications in enhancing potency.

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from other spiro compounds:

CompoundKey FeaturesBiological Activity
2,6-Dioxa-9-azaspiro[4.5]decaneSimilar spiro structureModerate enzyme inhibition
1,4-Dioxa-8-azaspiro[4.5]decaneDifferent ring systemHigh affinity for sigma receptors
1-Oxa-8-azaspiro[4.5]decaneVariation in oxygen placementPromising neuropharmacological effects

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

6,9-dioxa-2-azaspiro[4.5]decane

InChI

InChI=1S/C7H13NO2/c1-2-8-5-7(1)6-9-3-4-10-7/h8H,1-6H2

InChI Key

KQDJCXPSLKEESD-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12COCCO2

Origin of Product

United States

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